2-Bromo-6-formylbenzonitrile
Overview
Description
2-Bromo-6-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO . It is used for research purposes and not intended for human use .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a formyl group, and a nitrile group . The molecular weight of this compound is 210.03 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.03 g/mol . It is recommended to be stored at 2-8°C . The compound’s solubility can be increased by heating the tube to 37°C and then oscillating in an ultrasonic bath for some time .Scientific Research Applications
Synthesis Processes
Facile Synthesis Techniques : The synthesis of related compounds like 2-bromo-3-fluorobenzonitrile has been achieved through bromodeboronation of aryl boronic acids, demonstrating the versatility of similar bromo-benzonitrile compounds in organic synthesis (Szumigala et al., 2004).
Aryne Reaction Application : Arylmethyl derivatives of benzonitriles, including similar bromo-benzonitriles, have been prepared using aryne reactions. This showcases the potential of these compounds in complex organic synthesis (Waggenspack et al., 1992).
Hydrolysis Studies : The alkaline hydrolysis of compounds like 2-formylbenzonitrile has been thoroughly studied, providing insights into reaction mechanisms and kinetics, relevant to compounds like 2-Bromo-6-formylbenzonitrile (Bowden et al., 1997).
Photochemical and Biochemical Applications
Photochemistry : The photochemistry of bromonaphthols, related to bromo-benzonitriles, has been explored, offering a foundation for understanding the photochemical behavior of this compound (Pretali et al., 2009).
Herbicide Resistance : Bromoxynil, a herbicide related to bromo-benzonitriles, has been used to develop herbicide resistance in transgenic plants, suggesting potential applications of this compound in agricultural biotechnology (Stalker et al., 1988).
Synthetic Chemistry and Industrial Applications
Synthesis of Benzoic Acid Derivatives : Methods have been developed for synthesizing compounds like 3-Bromo-2-fluorobenzoic acid from benzonitriles, indicating the potential of this compound in the synthesis of industrially relevant chemicals (Zhou, 2013).
Isoindol-1-ones Synthesis : A reaction involving 2-formylbenzonitrile has been developed for synthesizing isoindol-1-ones, a process that might be adaptable to this compound (Kobayashi et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-6-formylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDOXNDDNCROH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309654 | |
Record name | 2-Bromo-6-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-87-7 | |
Record name | 2-Bromo-6-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77532-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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